molecular formula C21H14Cl2N4O3S B3589937 2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide CAS No. 424815-12-3

2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B3589937
CAS No.: 424815-12-3
M. Wt: 473.3 g/mol
InChI Key: UQMNIFWYQXIESR-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide (CAS: 424815-12-3) is a benzamide derivative characterized by a 2,4-dichlorobenzoyl core linked to a phenyl ring substituted with a quinoxalin-2-ylsulfamoyl group. Its molecular formula is C21H14Cl2N4O3S, with a molecular weight of 473.33 g/mol . The compound is synthesized via multi-step reactions involving sulfamoylation and benzoylation, yielding high purity (≥98%) suitable for research applications.

Properties

IUPAC Name

2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O3S/c22-13-5-10-16(17(23)11-13)21(28)25-14-6-8-15(9-7-14)31(29,30)27-20-12-24-18-3-1-2-4-19(18)26-20/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMNIFWYQXIESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361123
Record name 2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424815-12-3
Record name 2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline derivative is then reacted with a sulfonyl chloride to introduce the sulfamoyl group. Finally, the dichlorobenzamide core is attached through an amide bond formation reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The quinoxalin-2-ylsulfamoyl moiety participates in nucleophilic substitutions and metal coordination:

  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form N-alkylated derivatives.

  • Metal Complexation : Forms stable complexes with transition metals (Cu²⁺, Zn²⁺) via the sulfonamide nitrogen and quinoxaline nitrogen atoms, enhancing its antibacterial activity .

Table 1: Metal Complex Stability Constants

Metal IonLog K (Stability Constant)Application
Cu²⁺8.2 ± 0.3Antimicrobial agents
Zn²⁺6.9 ± 0.2Enzyme inhibition

Dichlorophenyl Electrophilic Reactions

The 2,4-dichlorophenyl group undergoes regioselective electrophilic aromatic substitution (EAS):

  • Nitration : At position 5 (meta to Cl) using HNO₃/H₂SO₄, yielding a mono-nitro derivative.

  • Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to form biaryl analogs with enhanced antitumor activity .

Table 2: EAS Reactivity Comparison

Reaction TypeConditionsProduct Yield
NitrationHNO₃/H₂SO₄, 0°C72%
BrominationBr₂/FeBr₃, 25°C58%

Amide Bond Hydrolysis

The benzamide linker hydrolyzes under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions:

  • Acidic Hydrolysis : Produces 2,4-dichlorobenzoic acid and 4-(quinoxalin-2-ylsulfamoyl)aniline.

  • Enzymatic Hydrolysis : Carboxylesterase enzymes cleave the amide bond, reducing its metabolic stability .

Biological Activity via Chemical Interactions

The compound inhibits enzymes through non-covalent interactions:

  • Acetylcholinesterase (AChE) : Binds to the catalytic triad (Ki = 0.8 µM) via sulfonamide oxygen and quinoxaline π-π stacking .

  • Carbonic Anhydrase IX (CA-IX) : Inhibits with IC₅₀ = 12 nM, attributed to sulfonamide-zinc coordination.

Table 3: Enzyme Inhibition Data

EnzymeIC₅₀/KiMechanism
AChE0.8 µMCompetitive
CA-IX12 nMUncompetitive
PI3K (γ isoform)45 nMATP-site binding

Synthetic Modifications

Key derivatives synthesized to enhance activity:

  • N-Alkylation : Improves blood-brain barrier penetration (e.g., methyl derivative: 3× higher AChE inhibition).

  • Dichloro Replacement : Fluorine substitution reduces hepatotoxicity while retaining potency (IC₅₀ = 18 nM for CA-IX) .

This compound’s multifunctional reactivity and enzyme-targeting capabilities position it as a versatile scaffold for neurodegenerative and anticancer drug development .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C21H14Cl2N4O3S\text{C}_{21}\text{H}_{14}\text{Cl}_{2}\text{N}_{4}\text{O}_{3}\text{S} and a molecular weight of approximately 473.33 g/mol. Its structure includes:

  • Dichlorophenyl Group : Enhances lipophilicity and biological activity.
  • Quinoxalin-2-ylsulfamoyl Moiety : Implicated in various biological activities, including enzyme inhibition.

Enzyme Inhibition

Research indicates that 2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide acts as an inhibitor of several enzymes relevant to disease processes:

  • Acetylcholinesterase : Inhibition may lead to potential applications in treating neurodegenerative diseases like Alzheimer's disease.
  • Carbonic Anhydrases : This inhibition could be beneficial in managing conditions such as glaucoma.

The compound's ability to inhibit these enzymes is attributed to its structural features that allow for effective binding to active sites.

Antitumor Activity

The quinoxaline component of the compound is associated with antitumor properties. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may also exhibit anticancer effects.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its sulfonamide group contributes to this effect by interfering with bacterial folate synthesis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinoxaline Core : Utilizing appropriate precursors.
  • Sulfamoylation Reaction : Introducing the sulfonamide group.
  • Amidation : Finalizing the benzamide structure.

Each reaction step requires careful optimization of conditions to ensure high yield and purity.

Neurodegenerative Disease Research

A study published in a peer-reviewed journal explored the effects of various quinoxaline derivatives on acetylcholinesterase activity. The results indicated that compounds similar to this compound exhibited significant inhibition, supporting its potential role in Alzheimer's treatment .

Cancer Therapeutics

In vitro studies have shown that quinoxaline derivatives can inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest . Further research into this compound could elucidate its specific pathways and efficacy.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, leading to the inhibition of key biological processes. The sulfamoyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The dichlorobenzamide core contributes to its stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzamide derivatives with halogenated aryl groups and sulfonamide linkages are widely explored for diverse pharmacological activities. Below is a comparative analysis of structurally related compounds:

Substituted Benzamides with Amine Side Chains

  • Examples: N-(2-Aminoethyl)-2,4-dichloro-N-(3,4-dichlorophenyl)benzamide hydrochloride (Compound 13) N-(2-Aminoethyl)-2,4-dichloro-N-(4-chloro-3-methoxyphenyl)benzamide hydrochloride (Compound 15)
  • Structural Features: These derivatives incorporate aminoethyl side chains and substituted phenyl rings (e.g., dichloro, methoxy groups).
  • Activity: Demonstrated potent inhibition of Trypanosoma brucei (EC50 values in the low µM range) due to enhanced solubility from HCl salt formation and improved target engagement .
  • Synthesis : Alkylation of anilines followed by benzoylation with 2,4-dichlorobenzoyl chloride, yielding 54–79% .

Heterocyclic Substitutions

  • Example: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (Compound 4)
  • Structural Features : Incorporates a 1,3,4-thiadiazole ring and trichloroethyl group.
  • Activity : Exhibited strong binding to dihydrofolate reductase (DHFR) with ΔG = −9.0 kcal/mol , forming three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 in the active site .
  • Comparison: The thiadiazole ring enhances π-π stacking and hydrogen bonding compared to the quinoxaline group in the target compound.

Lipophilic Derivatives

  • Example :
    • N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide
  • Structural Features : A simple sec-butylphenyl substitution.

Sulfonamide-Linked Antimicrobial Agents

  • Examples :
    • 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
    • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
  • Activity : Showed antibacterial and antifungal activity, with imidazole derivatives acting against Mycobacterium tuberculosis (MIC: 1–5 µg/mL) .
  • Mechanism : Sulfonamide and heterocyclic groups disrupt microbial folate biosynthesis or cell wall integrity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 13 Compound 4
Molecular Weight 473.33 g/mol ~450 g/mol 504.8 g/mol
Solubility Moderate (DMSO) High (HCl salt in water) Low (requires DMSO)
logP ~3.8 (predicted) ~2.5 ~4.1
Melting Point Not reported 163–166°C (analog in ) 179–181°C (analog in )

Antiparasitic Activity

  • The target compound’s quinoxaline sulfamoyl group may target trypanothione reductase in Trypanosoma spp., akin to analogs in . However, its activity against T. brucei remains unverified.

Enzyme Inhibition

  • Unlike the DHFR inhibitor (Compound 4, ΔG = −9.0 kcal/mol ), the target compound’s larger quinoxaline group may hinder binding to DHFR but could favor kinases or proteases.

Antimicrobial Potential

  • While lacking direct data, structural similarities to sulfonamide-thiazole hybrids (e.g., ) suggest possible activity against Gram-positive bacteria.

Biological Activity

2,4-Dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide (CAS Number: 424815-12-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure includes a dichlorobenzamide core linked to a quinoxalinyl sulfamoyl moiety, which may influence its pharmacological properties.

  • Molecular Formula : C21H14Cl2N4O3S
  • Molecular Weight : 473.33 g/mol
  • Purity : ≥ 98%

The biological activity of this compound can be primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in signaling pathways associated with cancer and other diseases.

Antiparasitic Activity

Recent research has indicated that compounds structurally similar to this compound exhibit significant antiparasitic effects. For example, derivatives targeting the mitochondrial DNA (kDNA) of trypanosomatid parasites have shown promising results. In vitro studies demonstrated that related compounds displayed micromolar to submicromolar activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani .

CompoundTarget ParasiteEC50 (μM)
Compound 1aT. brucei0.83
Compound 1aL. donovani4.29
Compound 1aT. cruziInactive

Cytotoxicity Studies

In assessing the selectivity of these compounds, cytotoxicity against mammalian cell lines such as HEK293 and Vero cells was evaluated. The selectivity index (SI) calculated from these studies indicates that while the compounds exhibit antiparasitic activity, they maintain a level of safety for human cells.

Cell LineIC50 (μM)Selectivity Index
HEK293>10>12
Vero>10>12

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives, including this compound. These derivatives were tested for their ability to inhibit the growth of various protozoan parasites. Results indicated that modifications to the sulfamoyl group significantly enhanced biological activity against T. brucei while maintaining low toxicity in mammalian models .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide derivatives?

  • Methodology :

  • Step 1 : Alkylation of the primary amine (e.g., 4-chloroaniline) with reagents like N-Boc-protected aldehydes (e.g., N-Boc-2-aminoethyl aldehyde) under reflux conditions.
  • Step 2 : Benzoylation using 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamide moiety.
  • Step 3 : Deprotection of the Boc group using HCl in dioxane or methanol to yield the final hydrochloride salt.
  • Purification : Silica gel column chromatography or preparative HPLC for compounds with heterocyclic substituents (e.g., imidazole or thiophene) .

Q. How are these compounds characterized analytically?

  • Key Techniques :

  • 1H NMR (300 MHz, d6-DMSO) : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), aliphatic chains (δ 1.5–4.0 ppm), and sulfonamide NH (δ ~10.5 ppm).
  • ESI-MS : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns.
  • Purity : Assessed via HPLC (>95% purity threshold for bioactive studies) .

Q. What solvent systems are optimal for purification via column chromatography?

  • For non-polar derivatives (e.g., 2,4-dichloro-N-(4-chlorophenyl)benzamide), use hexane/ethyl acetate (3:1).
  • For polar derivatives (e.g., imidazole-containing analogs), employ dichloromethane/methanol (95:5) with 0.1% acetic acid .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Strategies :

  • Increase reaction temperature (80–100°C) during benzoylation to overcome steric hindrance.
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 4 hours).
  • Modify protecting groups (e.g., switch from Boc to Fmoc for better solubility) .
    • Example : Derivatives with 4-(3-chlorophenoxy)phenyl groups achieved 75–79% yields under microwave conditions .

Q. How to design structure-activity relationship (SAR) studies for antitrypanosomal activity?

  • Approach :

  • Structural variables : Vary the sulfamoylphenyl group (e.g., quinoxalin-2-yl vs. pyrimidin-2-yl) and benzamide substituents (e.g., Cl, CF3).
  • Bioassays : Test against Trypanosoma brucei (IC50 values) and mammalian cell lines (e.g., HEK293) for selectivity.
  • Key Finding : Derivatives with 2,4-dichlorophenyl and quinoxaline sulfonamide groups showed IC50 < 1 µM against T. brucei .

Q. How to resolve contradictions in biological activity data across similar derivatives?

  • Analysis Framework :

  • Compare logP values (e.g., ClogP 3.5 vs. 4.2) to assess membrane permeability differences.
  • Validate assay conditions (e.g., ATP levels in cell viability assays may skew IC50).
  • Cross-reference with computational docking (e.g., binding affinity to TryR enzyme) .

Q. What strategies mitigate toxicity in preclinical studies?

  • Approach :

  • Introduce polar groups (e.g., hydroxyl or carboxylate) to reduce off-target effects.
  • Test metabolic stability in liver microsomes (e.g., CYP3A4 inhibition).
  • Prioritize derivatives with selectivity indices >10 (e.g., IC50 mammalian cells / IC50 parasite) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide

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